molecular formula C7H9ClN2O B1273918 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 120842-54-8

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1273918
CAS RN: 120842-54-8
M. Wt: 172.61 g/mol
InChI Key: LIJDHFFQPSUECG-UHFFFAOYSA-N
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Description

The compound "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic methods could potentially be applied. The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into the pyrazole ring, which is a key step in the synthesis of various pyrazole aldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole aldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . Additionally, pyrazole aldehydes can be used as intermediates in the synthesis of chalcones and dipyrazolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a chloroethyl group at position 1 of the pyrazole ring would likely affect the compound's reactivity and physical properties, such as solubility and melting point. The presence of an aldehyde group at position 4 makes the compound a potential candidate for further chemical reactions, such as condensation with amines or hydrazines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis : This compound has been used in the synthesis of various pyrazole derivatives. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the compound, and analyzed its crystal structure using X-ray diffraction methods (Xu & Shi, 2011).

  • Crystallography : The crystallographic studies provide insights into the molecular structure and bonding characteristics of these derivatives. For example, Trilleras et al. (2014) reported on the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing its molecular structure through crystallographic analysis (Trilleras et al., 2014).

Biological Activities

  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties (Prasath et al., 2015).

  • Potential in Sonodynamic Therapy : Osipova et al. (2016) explored the use of ferrocenyl-containing heterocyclic derivatives of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, synthesized from 1-(ferrocenylalkyl)pyrazole-3-carbaldehydes, in sonodynamic therapy showing pronounced cytotoxicity against bacteria under ultrasonic irradiation (Osipova et al., 2016).

  • Antioxidant and Anti-Inflammatory Activities : The synthesis of novel compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential in anticonvulsant and analgesic studies, suggesting antioxidant and anti-inflammatory applications (Viveka et al., 2015).

Safety And Hazards

As with any chemical compound, handling “1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDHFFQPSUECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394441
Record name 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

120842-54-8
Record name 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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